Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate
Description
Properties
IUPAC Name |
methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPSJZJBTMNPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate typically involves the reaction of 2-aminopyridine with an appropriate electrophile. One common method is the two-step one-pot synthesis, where 2-aminopyridine is reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate . This method provides a convenient and efficient route to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activities. For example, studies have shown that certain derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate has been evaluated for its effectiveness against drug-resistant bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
this compound has also been investigated for its anticancer properties. It has been shown to inhibit tumor growth and metastasis in non-small cell lung cancer models. The compound's mechanism appears to involve the suppression of cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .
Synthesis Methodologies
Efficient Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the production of this compound through various catalytic processes. Notably, the use of Lewis acid catalysts has streamlined the synthesis of imidazo[1,2-a]pyridine derivatives via three-component reactions involving aldehydes and amines. This approach not only enhances yield but also broadens the scope of applicable substrates .
Case Studies on Synthesis
A notable study demonstrated the successful synthesis of C3-alkylated imidazo[1,2-a]pyridines using Y(OTf)3 as a catalyst. The methodology allowed for moderate to good yields while maintaining high functional group tolerance. This is particularly relevant for the synthesis of this compound derivatives that may exhibit enhanced biological activity .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved potency and selectivity against specific biological targets. Computational studies using density functional theory have provided insights into how structural changes impact biological activity .
Mechanism of Action
The mechanism of action of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
- 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic Acid (MFCD06616915): Structural Difference: Replaces the methyl ester with a carboxylic acid group. Applications: Carboxylic acid derivatives are often intermediates for prodrug synthesis.
- C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine Dihydrochloride (MFCD22209851): Structural Difference: Substitutes the propanoate chain with a methylamine group at the 3-position. Impact: Introduces a basic amine, enhancing water solubility and enabling salt formation for improved crystallinity . Pharmacological Relevance: Amine derivatives are common in kinase inhibitors (e.g., GSK-3β inhibitors) .
Heterocyclic Modifications
- 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic Acid: Structural Difference: Replaces the pyridine ring with pyrimidine. Impact: Alters electronic properties and binding interactions due to the additional nitrogen atom. Pyrimidine-containing analogs are explored for antiviral and anticancer activities .
- Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446): Structural Difference: Incorporates a spiro-indanone ring at the 3-position. Pharmacological Activity: Acts as a cognitive enhancer and Alzheimer’s disease progression inhibitor, demonstrating the importance of spirocyclic modifications in neuroactive compounds .
Functional Group Variations
- Ethyl (E)-3-imidazo[1,2-a]pyridin-3-ylacrylate (CAS 400037-31-2): Structural Difference: Features an α,β-unsaturated ester (acrylate group) instead of a saturated propanoate. Impact: The conjugated system may enhance reactivity in Michael addition reactions or serve as a warhead in covalent inhibitors .
- 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives: Structural Difference: Substitutes the ester with an arylpropenone (chalcone) group. Biological Activity: Exhibits antifungal activity against Candida albicans (MIC = 41.98 µmol/L for compound 10i), highlighting the role of ketone groups in antimicrobial potency .
Comparative Pharmacological and Physicochemical Data
Key Research Findings
- Synthetic Accessibility: this compound is synthesized with high purity (95%) via hydrobromide salt formation, a common strategy for crystallizing heterocyclic esters .
- Biological Relevance : Ester derivatives like the target compound are less explored in direct therapeutic applications but serve as precursors for hydrolytically stable analogs (e.g., amides or carbamates) .
- Contrast with Spiro Derivatives : Unlike spirocyclic analogs (e.g., ZSET1446), linear esters lack the conformational rigidity required for high-affinity binding to neurological targets, underscoring the need for structural optimization .
Biological Activity
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is part of the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. It serves as a scaffold for various medicinal applications due to its ability to interact with multiple biological targets. The compound has been studied primarily for its antimicrobial and anticancer properties, among other potential therapeutic effects.
The biological activity of this compound can be attributed to its structural features that allow it to engage in various biochemical pathways. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to modulate enzyme activity and receptor interactions, which are crucial for therapeutic efficacy.
Key Biological Activities
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties. A focused library of compounds containing this scaffold has been screened for antibacterial activity, showing promising results .
- Anticancer Properties : Compounds within this class have demonstrated potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
- Other Pharmacological Effects : The broader spectrum of activities includes analgesic, anti-inflammatory, and antiviral effects, making it a versatile candidate for drug development .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Variations in substitution patterns on the imidazo[1,2-a]pyridine core can significantly alter its pharmacological profile. For instance, studies have shown that specific substitutions enhance antimicrobial efficacy while others improve anticancer activity .
Table 2: Comparison with Related Imidazo[1,2-a]pyridine Derivatives
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.6–4.1 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error (e.g., C₁₁H₁₁N₂O₂⁺: 219.0871) .
- IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹) .
Quality Control : Use HPLC (C18 column, acetonitrile/water) to verify purity >95% for biological assays .
How can contradictory data on substituent effects be resolved in SAR studies?
Advanced Research Focus
Conflicting reports on substituent efficacy (e.g., chlorine at C-6 vs. C-2) arise from differences in:
- Biological assays : MIC values vary with fungal strain (e.g., fluconazole-resistant vs. wild-type C. albicans) .
- Solubility : Hydrophobic substituents (e.g., CF₃ at C-6) may precipitate in aqueous media, falsely lowering activity .
- Metabolic stability : Electron-withdrawing groups (e.g., NO₂) improve target binding but accelerate hepatic degradation .
Resolution Strategy : Validate findings across multiple assays (microdilution, time-kill) and use molecular dynamics simulations to model target binding .
What computational methods predict biological targets for imidazo[1,2-a]pyridine derivatives?
Q. Advanced Research Focus
- Molecular docking : Screen against fungal CYP51 (lanosterol demethylase) and human Fyn kinase to assess selectivity .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET prediction : Tools like SwissADME estimate hepatotoxicity risks for halogenated derivatives .
Case Study : Compound 10i (MIC = 41.92 μM) showed strong docking scores (-9.2 kcal/mol) against CYP51, correlating with experimental activity .
How can drug-resistant fungal strains be targeted using imidazo[1,2-a]pyridine scaffolds?
Q. Advanced Research Focus
- Synergistic combinations : Pair with fluconazole to inhibit efflux pumps in resistant C. albicans .
- Bioisosteric replacement : Substitute chalcone moieties with triazoles to bypass resistance mechanisms .
- Proteomics : Identify overexpression of ABC transporters (e.g., CDR1) in resistant strains and design pump inhibitors .
Recent Breakthrough : Hybrid compounds with imidazo[1,2-a]pyridine-chalcone scaffolds reduced MICs by 50% in fluconazole-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
